molecular formula C10H14O B2451284 2-(2,3-Dimethylphenyl)ethanol CAS No. 40420-17-5

2-(2,3-Dimethylphenyl)ethanol

Cat. No.: B2451284
CAS No.: 40420-17-5
M. Wt: 150.221
InChI Key: GEKLNWIYEDORQX-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an ethyl group, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 3 positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-(2,3-Dimethylphenyl)ethanol are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include pH, temperature, and the presence of other compounds. For instance, the compound’s solubility and stability may be affected by the pH of the environment, while its efficacy may be influenced by temperature and the presence of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2,3-Dimethylphenyl)ethanol involves the reaction of ethylene oxide with 2,3-dimethylphenylmagnesium bromide. This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .

Another method involves the reduction of 1-(2,3-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through the catalytic hydrogenation of 2-(2,3-dimethylphenyl)acetaldehyde. This method is advantageous due to its scalability and the availability of the starting materials. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon under mild pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-(2,3-dimethylphenyl)acetaldehyde or further to 2-(2,3-dimethylphenyl)acetic acid.

    Reduction: The compound can be reduced to form 2-(2,3-dimethylphenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: 2-(2,3-Dimethylphenyl)acetaldehyde, 2-(2,3-Dimethylphenyl)acetic acid.

    Reduction: 2-(2,3-Dimethylphenyl)ethane.

    Substitution: 2-(2,3-Dimethylphenyl)ethyl chloride.

Scientific Research Applications

2-(2,3-Dimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)ethanol
  • 2-(2,4-Dimethylphenyl)ethanol
  • 2-(2,5-Dimethylphenyl)ethanol

Uniqueness

2-(2,3-Dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-(2,3-dimethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKLNWIYEDORQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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